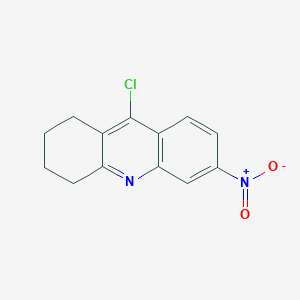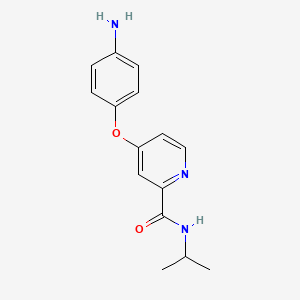
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine
Descripción general
Descripción
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds with a wide range of applications, particularly in medicinal chemistry. The presence of a chlorine atom at the 9th position and a nitro group at the 6th position in the acridine ring structure imparts unique chemical properties to this compound.
Mecanismo De Acción
Target of Action
The primary target of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine, also known as 9-Chloro-6-nitro-1,2,3,4-tetrahydroacridine, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
The compound acts as a reversible inhibitor of AChE . By inhibiting AChE, it slows the breakdown of acetylcholine in the brain, thereby increasing the concentration of this neurotransmitter . This can help improve cognitive function in conditions like Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of muscarinic and nicotinic receptors, enhancing cholinergic transmission . The compound may also interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE .
Pharmacokinetics
Like other acridine derivatives, it is likely to have good bioavailability due to its planar structure, which allows it to easily cross biological membranes .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to cross biological membranes and reach its target
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine are attributed to its semi-planar heterocyclic structure, which allows it to interact appreciably with different biomolecular targets . It has been shown to bind with the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to interact with DNA and related enzymes . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves DNA intercalation . The unique planar ring structure of this compound allows it to act as a DNA intercalator . This intercalation, fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and various anilines.
Cyclization: The cyclization of these intermediates using polyphosphoric acid (PPA) yields acridone derivatives.
Nitration and Chlorination: The acridone derivatives are then subjected to nitration and chlorination reactions to introduce the nitro and chlorine groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 9-Amino-1,2,3,4-tetrahydro-6-nitro-acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-tumor properties and its ability to interact with DNA.
Biological Studies: Used as a probe in lectin histochemistry due to its ability to bind to specific sugar residues.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound without the chlorine and nitro substituents.
9-Chloroacridine: Lacks the nitro group.
6-Nitroacridine: Lacks the chlorine atom.
Uniqueness
9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine is unique due to the presence of both chlorine and nitro groups, which enhance its chemical reactivity and biological activity compared to its analogs. The combination of these substituents allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propiedades
IUPAC Name |
9-chloro-6-nitro-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGZTFAWTHSZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)




![4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B3326839.png)


